molecular formula C13H16Cl3NO2 B1321114 1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid hydrochloride CAS No. 451485-54-4

1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid hydrochloride

Cat. No.: B1321114
CAS No.: 451485-54-4
M. Wt: 324.6 g/mol
InChI Key: WUZRYMQBDWFXNB-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Validation

The compound under investigation bears the International Union of Pure and Applied Chemistry systematic name 1-[(3,4-dichlorophenyl)methyl]piperidine-4-carboxylic acid hydrochloride. This nomenclature precisely describes the molecular architecture, indicating a piperidine ring system substituted at the nitrogen atom with a 3,4-dichlorobenzyl group and bearing a carboxylic acid functional group at the 4-position, forming a hydrochloride salt. The Chemical Abstracts Service registry number 451485-54-4 provides unambiguous identification of this specific salt form.

The nomenclature validation reveals several synonymous designations reported in chemical databases, including 1-(3,4-Dichlorobenzyl)-4-piperidinecarboxylic acid hydrochloride and 4-Piperidinecarboxylic acid, 1-[(3,4-dichlorophenyl)methyl]-, hydrochloride. These alternative naming conventions reflect different approaches to describing the same molecular structure, with variations in the order of functional group description and ring system identification. The MDL number MFCD03425739 serves as an additional unique identifier for this compound in chemical databases.

The registry validation process confirms the distinction between the free acid form (Chemical Abstracts Service number 147959-16-8) and the hydrochloride salt form (Chemical Abstracts Service number 451485-54-4), which differ significantly in their physical and chemical properties. This differentiation proves critical for accurate chemical identification and prevents confusion in pharmaceutical and synthetic chemistry applications.

Molecular Formula and Weight Analysis

The molecular formula of 1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid hydrochloride is established as C₁₃H₁₆Cl₃NO₂, incorporating the hydrochloride moiety within the overall composition. This formula indicates the presence of thirteen carbon atoms, sixteen hydrogen atoms, three chlorine atoms, one nitrogen atom, and two oxygen atoms. The molecular weight is precisely determined as 324.63 grams per mole, reflecting the substantial contribution of the three chlorine atoms to the overall molecular mass.

Detailed analysis of the molecular composition reveals specific atomic contributions to the overall structure. The base piperidine carboxylic acid portion contributes C₁₃H₁₅Cl₂NO₂ with a molecular weight of 288.17 grams per mole, while the additional hydrogen chloride component adds 36.46 grams per mole to yield the final hydrochloride salt. The exact mass calculation provides a value of 323.02500 atomic mass units, demonstrating high precision in mass spectrometric identification.

The molecular formula analysis encompasses several key structural features that influence the compound's chemical behavior. The polar surface area is calculated as 40.54 square angstroms, indicating moderate polarity suitable for biological membrane interactions. The logarithm of the partition coefficient value of 4.02990 suggests favorable lipophilicity characteristics, while the presence of three chlorine atoms significantly impacts the electronic distribution within the molecule.

Computational analysis of molecular descriptors reveals important characteristics relevant to pharmaceutical applications. The hydrogen bond donor count equals two, reflecting the carboxylic acid proton and the protonated nitrogen in the hydrochloride salt. The hydrogen bond acceptor count totals three, corresponding to the carbonyl oxygen, hydroxyl oxygen, and nitrogen atoms. These parameters directly influence solubility, bioavailability, and molecular recognition properties.

Structural Elucidation Through X-ray Crystallography

The structural elucidation of piperidine derivatives through X-ray crystallographic analysis provides fundamental insights into molecular conformation and crystal packing arrangements. While specific crystallographic data for this compound requires dedicated study, extensive research on related piperidine systems offers valuable structural parallels and conformational understanding.

Crystallographic studies of piperidine-4-carboxylic acid derivatives consistently demonstrate chair conformations for the six-membered heterocyclic ring system. The total puckering amplitude typically ranges between 0.513 and 0.553 angstroms, with Cremer puckering parameters theta values approaching 168.8 degrees for optimal chair conformations. These measurements indicate minimal deviation from idealized cyclohexane geometry, despite the presence of the nitrogen heteroatom and electron-withdrawing substituents.

The influence of the carboxylic acid functional group at the 4-position creates specific geometric constraints within the crystal lattice. The carbon atom bearing the carboxyl group maintains tetrahedral geometry with bond angles approximating 109.5 degrees, while the carboxylic acid moiety adopts planar geometry consistent with its partial double bond character. The nitrogen atom in the piperidine ring exhibits pyramidal geometry with the lone pair occupying a pseudo-axial position in the chair conformation.

Crystal packing analysis of related piperidine carboxylic acids reveals extensive hydrogen bonding networks involving the carboxylic acid functionality and the protonated nitrogen center in hydrochloride salts. These intermolecular interactions significantly influence crystal stability and solubility characteristics. The dichlorobenzyl substituent contributes to crystal packing through van der Waals interactions and potential halogen bonding with neighboring molecules, creating ordered three-dimensional arrangements within the crystal lattice.

Tautomeric and Conformational Isomerism Considerations

The conformational analysis of this compound involves multiple structural variables that influence molecular shape and chemical reactivity. The piperidine ring system exhibits conformational flexibility between chair, boat, and twist conformations, with the chair form typically representing the most thermodynamically stable arrangement for 4-substituted derivatives.

Nuclear magnetic resonance spectroscopic studies of substituted piperidines reveal conformational preferences influenced by steric and electronic factors. The 3,4-dichlorobenzyl substituent at the nitrogen atom adopts preferential orientations that minimize steric interactions with the carboxylic acid group at the 4-position. Coupling constant analysis indicates predominantly equatorial positioning of substituents in the chair conformation, consistent with minimization of 1,3-diaxial interactions.

The carboxylic acid functionality introduces additional conformational considerations through rotation around the C-4 to carboxyl carbon bond. Multiple rotameric states exist for this bond, with the most stable conformations placing the carboxyl oxygen atoms in orientations that minimize steric clash with adjacent ring atoms and maximize potential for intermolecular hydrogen bonding. The hydrochloride salt formation stabilizes specific conformations through electrostatic interactions between the protonated nitrogen and chloride anion.

Temperature-dependent conformational equilibria demonstrate rapid interconversion between different chair conformations at ambient conditions. The energy barriers for ring flipping typically range from 10 to 15 kilocalories per mole for substituted piperidines, allowing conformational flexibility in solution while maintaining predominant chair character. The presence of the dichlorobenzyl group and carboxylic acid functionality creates asymmetric substitution patterns that influence the equilibrium distribution between different conformational states.

Advanced computational modeling predicts conformational energy landscapes for the complete molecular system, incorporating solvent effects and intermolecular interactions. These calculations support experimental observations of chair conformation preference while identifying minor populations of alternative conformers under specific conditions. The conformational analysis provides essential foundation for understanding chemical reactivity patterns and pharmaceutical activity relationships.

Properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]piperidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2NO2.ClH/c14-11-2-1-9(7-12(11)15)8-16-5-3-10(4-6-16)13(17)18;/h1-2,7,10H,3-6,8H2,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUZRYMQBDWFXNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)CC2=CC(=C(C=C2)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30610075
Record name 1-[(3,4-Dichlorophenyl)methyl]piperidine-4-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

451485-54-4
Record name 1-[(3,4-Dichlorophenyl)methyl]piperidine-4-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation of Piperidine with 3,4-Dichlorobenzyl Chloride

  • Reaction Conditions: The alkylation is typically performed by reacting piperidine with 3,4-dichlorobenzyl chloride under basic conditions to promote nucleophilic substitution on the benzyl chloride.
  • Solvents and Bases: Common solvents include polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile. Bases like potassium carbonate (K₂CO₃) or triethylamine are used to neutralize the hydrochloric acid formed and drive the reaction forward.
  • Temperature: The reaction is generally conducted at moderate temperatures (60–80 °C) to optimize yield while minimizing side reactions such as over-alkylation.
  • Outcome: This step yields 1-(3,4-dichlorobenzyl)piperidine as the key intermediate.

Carboxylation at the 4-Position of Piperidine

  • Method: The carboxylation involves introducing a carboxylic acid group at the 4-position of the piperidine ring. This can be achieved by:
    • Using a suitable precursor such as 4-piperidone or 4-piperidone derivatives, which undergo cyanation followed by hydrolysis to the carboxylic acid.
    • Alternatively, direct carboxylation via lithiation or metalation at the 4-position followed by carbonation with CO₂.
  • Hydrolysis and Acidification: If cyanide intermediates are used, hydrolysis under acidic conditions (e.g., sulfuric acid) converts the nitrile to the carboxylic acid.
  • Reaction Times and Temperatures: Hydrolysis typically requires prolonged stirring (40–90 hours) at moderate temperatures (20–50 °C) to ensure complete conversion.
  • Purification: The product is isolated by crystallization after pH adjustment (pH 4–9) using ammonia or other bases.

Formation of Hydrochloride Salt

  • Procedure: The free acid is treated with concentrated hydrochloric acid, often under reflux conditions (boiling temperature) for 10–20 hours.
  • Crystallization: After reaction completion, the mixture is cooled to 0–30 °C and allowed to stand for 24–54 hours to promote crystallization of the hydrochloride salt.
  • Isolation: The solid hydrochloride salt is filtered, washed with water, and dried to yield the final product.
  • Yield: Optimized processes report yields up to approximately 77% overall from starting materials, with high purity white crystalline product obtained.

Representative Reaction Scheme and Data Table

Step Reactants/Conditions Temperature (°C) Time (h) Key Notes Yield (%)
1 Piperidine + 3,4-dichlorobenzyl chloride + K₂CO₃ in DMF 60–80 3–6 Alkylation under basic conditions ~85
2 Intermediate + KCN (cyanation), then H₂SO₄ hydrolysis 20–50 40–90 Conversion of nitrile to carboxylic acid ~75
3 Free acid + concentrated HCl (reflux) 100 (boiling) 10–20 Formation of hydrochloride salt ~95

Note: Yields are approximate and depend on reaction scale and purification methods.

Research Findings and Optimization Insights

  • Solvent and Reagent Optimization: Avoidance of environmentally harmful solvents such as dichloromethane and isopropanol has been demonstrated, favoring aqueous or less toxic media to reduce pollution and cost.
  • Reaction Monitoring: pH control during hydrolysis and crystallization steps is critical for product purity and yield.
  • Temperature Control: Maintaining low temperatures during crystallization (0–5 °C) improves crystal quality and yield.
  • Purification: Repeated washing and drying steps ensure removal of residual acids and impurities, yielding a white crystalline hydrochloride salt.

Comparative Notes with Related Compounds

  • The preparation of 1-(4-bromobenzyl)piperidine-3-carboxylic acid hydrochloride follows a similar alkylation-carboxylation-hydrochloride formation sequence, confirming the general applicability of this synthetic strategy to halogenated benzyl piperidine carboxylic acids.
  • The presence of electron-withdrawing groups (e.g., dichloro vs. bromo) may influence reaction rates and conditions, requiring slight adjustments in temperature and reaction times.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development
1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid hydrochloride serves as a key intermediate in synthesizing pharmaceutical compounds targeting neurological and psychiatric disorders. The piperidine ring structure is crucial for developing drugs that modulate neurotransmitter systems.

2. Anticancer Research
Recent studies have highlighted the potential anticancer properties of piperidine derivatives. For instance, derivatives similar to this compound have shown efficacy in inducing apoptosis in various cancer cell lines, such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells. The mechanism often involves the modulation of caspase activity and alterations in cell cycle progression .

1. Antidepressant Effects
Preliminary studies suggest that this compound may exhibit antidepressant properties comparable to established antidepressants. The mechanism is thought to involve the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.

2. Antimicrobial Activity
Research indicates potential antimicrobial effects against various bacterial strains, suggesting its utility in developing new antimicrobial agents. In vitro tests against Staphylococcus aureus and Escherichia coli showed minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively.

Case Study 1: Anticancer Activity

A study conducted on the compound's anticancer effects demonstrated significant reductions in tumor growth in animal models when administered at varying doses (10 mg/kg to 50 mg/kg). The most pronounced effects were observed at higher dosages, indicating a dose-dependent relationship with efficacy .

Case Study 2: Antidepressant Properties

In a controlled study involving animal models, administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. Behavioral assays indicated improvements consistent with antidepressant activity.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application being studied.

Comparison with Similar Compounds

1-(2,6-Dichlorobenzyl)piperidine-4-carboxylic Acid Hydrochloride

  • Structural Difference : Chlorine atoms at the 2- and 6-positions of the benzyl ring instead of 3,4-positions.
  • Molecular Weight : Similar to the 3,4-dichloro variant (~324.63 g/mol), but differences in polarity due to chlorine positioning may alter solubility .

1-(2-Chlorobenzyl)piperidine-4-carboxylic Acid Hydrochloride

  • Structural Difference : Single chlorine atom at the 2-position.
  • Impact on Activity : Reduced halogenation decreases enzyme inhibition potency compared to the 3,4-dichloro analog, as observed in anti-inflammatory assays .

1-(3-Chlorobenzyl)piperidine-4-carboxylic Acid Hydrochloride

  • Structural Difference : Single chlorine at the 3-position.
  • Impact on Activity : Exhibits moderate binding affinity to neurotransmitter transporters, but dual chlorine substitution in the 3,4-position provides stronger target engagement .

Fluorinated Benzyl Piperidine Derivatives

1-(3-Fluorobenzyl)piperidine-4-carboxylic Acid Hydrochloride

  • Structural Difference : Fluorine atom at the 3-position instead of chlorine.
  • Impact on Activity : Fluorine’s smaller atomic radius and higher electronegativity may improve metabolic stability but reduce hydrophobic interactions with target proteins compared to dichloro analogs .
  • Molecular Weight : 273.73 g/mol (lower due to fluorine substitution) .

1-(4-Fluorobenzyl)piperidine-4-carboxylic Acid Hydrochloride

  • Structural Difference : Fluorine at the 4-position.
  • Impact on Activity : The para-fluorine substitution enhances bioavailability in pharmacokinetic studies, but the absence of dual halogenation limits its enzyme inhibition efficacy .

Positional Isomers and Functional Group Variations

1-(3,4-Dichlorobenzoyl)piperidine-3-carboxylic Acid

  • Structural Difference : Benzoyl (carbonyl) group replaces the benzyl (methylene) group; carboxylic acid at the 3-position of piperidine.
  • The 3-carboxylic acid position may reduce steric compatibility with certain enzyme active sites .

1-Benzyl-4-methylpiperidine-4-carboxylic Acid Hydrochloride

  • Structural Difference : Methyl group at the 4-position of piperidine alongside benzyl substitution.

Core Structure Modifications

4-(3,4-Dichlorobenzyl)-piperidine Hydrochloride

  • Structural Difference : Lacks the carboxylic acid group.
  • Impact on Activity : Absence of the carboxylic acid reduces hydrogen-bonding capacity , diminishing interactions with polar residues in enzymatic targets .

1-(3,4-Dichlorobenzyl)-1H-pyrazol-4-amine Hydrochloride

  • Structural Difference : Pyrazole ring replaces the piperidine core.
  • Impact on Activity : The planar pyrazole ring may enhance π-π stacking with aromatic residues in receptors, but the lack of a piperidine ring’s basic nitrogen limits its interaction with acidic binding sites .

Data Tables

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name Substituent Pattern Molecular Weight (g/mol) Key Biological Property
1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid HCl 3,4-Cl₂-benzyl, 4-COOH 324.63 High enzyme inhibition potential
1-(2,6-Dichlorobenzyl)piperidine-4-carboxylic acid HCl 2,6-Cl₂-benzyl, 4-COOH ~324.63 Enhanced membrane penetration
1-(3-Fluorobenzyl)piperidine-4-carboxylic acid HCl 3-F-benzyl, 4-COOH 273.73 Improved metabolic stability
1-(3,4-Dichlorobenzoyl)piperidine-3-carboxylic acid 3,4-Cl₂-benzoyl, 3-COOH ~324.63 Altered binding kinetics

Table 2: Impact of Halogen Substitution on Pharmacological Properties

Halogen Pattern Example Compound Target Affinity Solubility (Predicted)
3,4-Cl₂ Target compound High Moderate
2,6-Cl₂ 1-(2,6-Dichlorobenzyl)piperidine Moderate High
4-F 1-(4-Fluorobenzyl)piperidine Low High

Key Findings and Implications

Dual Chlorine Substitution: The 3,4-dichloro configuration in the target compound optimizes hydrophobic interactions and halogen bonding with biological targets, surpassing mono-chlorinated or fluorinated analogs in potency .

Carboxylic Acid Position : The 4-position of the carboxylic acid group on piperidine is critical for maintaining conformational stability during target engagement, as seen in enzyme inhibition assays .

Core Structure Flexibility : Piperidine derivatives generally exhibit better target compatibility than pyrazole or pyrrolidine analogs due to their ability to adopt chair conformations that fit enzymatic pockets .

Biological Activity

1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid hydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C13H15Cl2NO2C_{13}H_{15}Cl_2NO_2 and is characterized by a piperidine ring substituted with a dichlorobenzyl group and a carboxylic acid moiety. The presence of chlorine atoms enhances lipophilicity, potentially influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It is hypothesized to act as an inhibitor of certain neurotransmitter transporters, which may lead to increased levels of neurotransmitters in the synaptic cleft.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of piperidine compounds can possess significant antimicrobial properties. The dichlorobenzyl substitution may enhance this activity by increasing membrane permeability of microbial cells.
  • Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.
  • CNS Activity : Due to the structural similarity to known psychoactive compounds, this piperidine derivative may exhibit central nervous system effects, potentially acting as an anxiolytic or antidepressant.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various piperidine derivatives, including this compound. Results indicated that the compound showed significant inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

CompoundMIC (μg/mL)
This compound32
Control (Standard Antibiotic)16

Case Study 2: Anti-inflammatory Activity

In a model of acute inflammation induced by carrageenan in rats, administration of the compound resulted in a significant reduction in paw edema compared to the control group. The results are summarized below:

TreatmentPaw Edema Reduction (%)
This compound45
Control (Vehicle)10

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Key observations include:

  • The presence of the dichlorobenzyl group enhances lipophilicity and receptor affinity.
  • Alterations in the piperidine ring (e.g., N-substituents) can modify pharmacokinetic properties and biological efficacy.

Q & A

Q. What are the standard synthetic routes for 1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid hydrochloride?

The synthesis typically involves coupling 3,4-dichlorobenzyl chloride with piperidine-4-carboxylic acid derivatives. A common approach includes:

  • Step 1: Reacting piperidine-4-carboxylic acid with a benzyl halide (e.g., 3,4-dichlorobenzyl chloride) in a polar aprotic solvent (e.g., DMF or dichloromethane) under basic conditions (e.g., triethylamine) to form the benzyl-piperidine intermediate.
  • Step 2: Hydrochloride salt formation via treatment with HCl in ethanol or isopropanol.
  • Purification: Recrystallization from ethanol or acetonitrile to achieve >98% purity, confirmed by NMR and HPLC .

Q. How is the purity of this compound validated in academic research?

Purity is assessed using:

  • Titration: Hydrochloride content is quantified via acid-base titration with alcoholic NaOH (e.g., 0.1 M NaOH in ethanol), ensuring stoichiometric equivalence .
  • Spectroscopy: ¹H/¹³C NMR confirms structural integrity (e.g., benzyl proton signals at δ 4.2–4.5 ppm, piperidine ring protons at δ 2.8–3.1 ppm) .
  • Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) monitors impurities (<2%) .

Advanced Research Questions

Q. What computational methods are used to optimize its synthesis and reaction mechanisms?

Quantum chemical calculations (e.g., DFT) model reaction pathways to identify energy barriers and intermediates. For example:

  • Reaction Path Search: Transition-state analysis for benzylation steps reveals steric hindrance from the 3,4-dichloro substituent, favoring SN2 mechanisms over SN1 .
  • Solvent Effects: COSMO-RS simulations predict solvent polarity impacts on reaction rates (e.g., DMF vs. THF) .
  • Data Integration: Machine learning algorithms correlate experimental yields with variables (temperature, solvent, catalyst) to recommend optimal conditions .

Q. How does the 3,4-dichlorobenzyl moiety influence its biological or physicochemical properties?

  • Lipophilicity: The dichloro group increases logP (measured via shake-flask method), enhancing membrane permeability but reducing aqueous solubility .
  • Receptor Binding: Docking studies suggest the chlorine atoms engage in halogen bonding with target enzymes (e.g., kinases or GPCRs), validated via SAR studies on analogues .
  • Stability: Accelerated stability testing (40°C/75% RH) shows degradation via hydrolysis of the piperidine-carboxylic acid bond, mitigated by lyophilization .

Q. How are contradictions in experimental data resolved (e.g., conflicting bioactivity results)?

  • Methodological Triangulation: Cross-validate assays (e.g., SPR vs. cell-based assays) to rule out false positives .
  • Batch Analysis: Compare impurity profiles (HPLC-MS) to exclude contaminants as confounding factors .
  • Meta-Analysis: Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify consensus trends .

Example Workflow:

Hypothesis: Discrepancy in IC₅₀ values between labs.

Analysis: Compare assay conditions (e.g., buffer pH, cell lines).

Resolution: Standardize protocols (e.g., pH 7.4 PBS, HEK293 cells) .

Methodological Best Practices

  • Synthesis Scaling: Use flow chemistry for reproducibility in multi-gram syntheses, avoiding exothermic side reactions .
  • Crystallography: Single-crystal X-ray diffraction confirms stereochemistry and salt form (e.g., hydrochloride vs. hydrobromide) .
  • Toxicity Screening: Early-stage ADMET studies (e.g., microsomal stability, CYP inhibition) guide structural modifications .

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